molecular formula C8H10BrNO2 B14435296 1-(Acetyloxy)-4-methylpyridin-1-ium bromide CAS No. 78394-39-5

1-(Acetyloxy)-4-methylpyridin-1-ium bromide

Cat. No.: B14435296
CAS No.: 78394-39-5
M. Wt: 232.07 g/mol
InChI Key: WBCSZXSZPONQNO-UHFFFAOYSA-M
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Description

1-(Acetyloxy)-4-methylpyridin-1-ium bromide is an organic compound characterized by the presence of an acetyloxy group attached to a pyridinium ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide typically involves the acetylation of 4-methylpyridine. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with hydrobromic acid to form the bromide salt.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Acetyloxy)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium ring to a pyridine ring.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce pyridine derivatives.

Scientific Research Applications

1-(Acetyloxy)-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. The pyridinium ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

    4-Methylpyridine: A precursor in the synthesis of 1-(Acetyloxy)-4-methylpyridin-1-ium bromide.

    1-(Acetyloxy)pyridinium bromide: Similar structure but lacks the methyl group.

    N-Acetylpyridinium bromide: Another acetylated pyridinium compound with different substitution patterns.

Uniqueness: this compound is unique due to the presence of both an acetyloxy group and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

78394-39-5

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

(4-methylpyridin-1-ium-1-yl) acetate;bromide

InChI

InChI=1S/C8H10NO2.BrH/c1-7-3-5-9(6-4-7)11-8(2)10;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

WBCSZXSZPONQNO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)OC(=O)C.[Br-]

Origin of Product

United States

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